molecular formula C22H23N7O2S B6548661 1-(4-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946285-85-4

1-(4-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548661
CAS No.: 946285-85-4
M. Wt: 449.5 g/mol
InChI Key: WEVDDCHIWQQCSK-UHFFFAOYSA-N
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Description

1-(4-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C22H23N7O2S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.16339418 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and pyrimidine rings. The following general synthetic route is often employed:

  • Formation of Triazole : Utilizing azide-alkyne cycloaddition (CuAAC) methods to create the triazole moiety.
  • Piperazine Derivation : The piperazine ring is introduced through nucleophilic substitution reactions.
  • Sulfonylation : The introduction of the 4-methylbenzenesulfonyl group is achieved using sulfonyl chlorides.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity : The compound has shown potent cytotoxic effects against various cancer cell lines such as HCT116 and HL60, with reported IC50 values around 0.43 µM and 30.1 µM respectively .
  • Mechanism of Action : The mechanism involves induction of apoptosis and inhibition of cell migration, which was evidenced by reduced expression of epithelial and mesenchymal markers in treated cells .

Anti-inflammatory Effects

Research indicates that similar triazole-containing compounds can also exert anti-inflammatory effects:

  • Inhibition of NF-κB/AP-1 Activity : Compounds related to this structure have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity, suggesting potential applications in inflammatory diseases .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazole hybrids, it was found that the compound significantly inhibited proliferation in several cancer cell lines (PC3, HT29, HepG2) with varying degrees of potency. The study highlighted that modifications in the lateral chains dramatically influenced activity on target proteins associated with apoptosis pathways .

Study 2: Anti-inflammatory Activity

Another investigation focused on a series of pyrazolo[1,5-a]quinazoline derivatives demonstrated that related compounds exhibited strong anti-inflammatory properties with IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers .

Data Tables

Biological Activity Cell Line IC50 (µM) Effect Observed
AnticancerHCT1160.43Cytotoxicity
AnticancerHL6030.1Apoptosis induction
Anti-inflammatoryVarious4.8 - 30.1NF-κB inhibition

Properties

IUPAC Name

3-(4-methylphenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2S/c1-16-3-7-18(8-4-16)29-22-20(25-26-29)21(23-15-24-22)27-11-13-28(14-12-27)32(30,31)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVDDCHIWQQCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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